Methyl acetyl-L-cysteinate

Oxidative Stress Retinal Degeneration Cysteine Prodrugs

Methyl acetyl-L-cysteinate (CAS 7652-46-2) is a dual-modified cysteine derivative combining N-acetyl protection with a methyl ester moiety. This unique structure enhances lipophilicity (LogP 0.7) and cellular membrane penetration compared to unmodified N-acetylcysteine, making it the preferred intracellular cysteine delivery system for oxidative stress studies, particularly AMD research. Its methyl ester also enables unique reactivity as a sulfur transfer agent in benzothiazole synthesis, unavailable with non-esterified analogs. An essential reference standard for LC-MS/GC-MS method development. Choose this compound for applications where standard NAC is insufficient.

Molecular Formula C6H11NO3S
Molecular Weight 177.22 g/mol
CAS No. 7652-46-2
Cat. No. B1277627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl acetyl-L-cysteinate
CAS7652-46-2
Molecular FormulaC6H11NO3S
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESCC(=O)NC(CS)C(=O)OC
InChIInChI=1S/C6H11NO3S/c1-4(8)7-5(3-11)6(9)10-2/h5,11H,3H2,1-2H3,(H,7,8)/t5-/m0/s1
InChIKeyQTKAQJWFVXPIFV-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Acetyl-L-Cysteinate (CAS 7652-46-2): Physicochemical Profile and Compound Class Context


Methyl acetyl-L-cysteinate (N-acetyl-L-cysteine methyl ester, CAS 7652-46-2) is a cysteine derivative belonging to the class of N,S-protected amino acid esters. With a molecular formula of C6H11NO3S and a molecular weight of 177.22 g/mol, this compound exists as a solid with a melting point of 77-81 °C and a predicted LogP of 0.7 [1]. It exhibits solubility in DMSO at concentrations up to 100 mg/mL with ultrasonic and warming assistance, and demonstrates limited solubility in chloroform and methanol . The compound is primarily utilized as a research tool in biochemical studies, particularly as a sulfur transfer agent in organic synthesis and as a lipophilic cysteine prodrug in cellular antioxidant investigations [2].

Why Generic Substitution of Methyl Acetyl-L-Cysteinate with Other Cysteine Derivatives is Not Scientifically Justified


Methyl acetyl-L-cysteinate cannot be generically substituted with other cysteine derivatives due to its dual N-acetyl and methyl ester modifications, which confer distinct physicochemical properties and biological behaviors not shared by its parent compound or simpler analogs. The methyl ester moiety enhances lipophilicity, improving cellular membrane penetration compared to unmodified N-acetylcysteine (NAC) [1]. This modification fundamentally alters the compound's bioavailability profile and its efficacy as an intracellular cysteine delivery system. Furthermore, the compound's specific reactivity as a sulfur transfer agent in synthetic chemistry is unique to its esterified structure, enabling reactions that are not feasible with NAC or other non-esterified derivatives [2]. These structural distinctions translate into quantifiable differences in cellular protection, synthetic utility, and pharmacokinetic behavior that preclude simple substitution in research applications.

Methyl Acetyl-L-Cysteinate: Quantitative Differentiation Evidence Against Comparator Compounds


Enhanced Cellular Protection Against Oxidative Stress in Human Retinal Pigment Epithelial Cells

Methyl acetyl-L-cysteinate (NACME) provides significantly greater protection against oxidative stress in human retinal pigment epithelial (RPE) cells compared to unmodified N-acetylcysteine (NAC) [1]. This enhanced protection is directly attributable to the increased lipophilicity conferred by the methyl ester moiety, which improves cellular penetration and intracellular accumulation [1].

Oxidative Stress Retinal Degeneration Cysteine Prodrugs

Lipophilicity-Driven Structure-Activity Relationship Among N-Acetylcysteine Alkyl Esters

A systematic investigation of four N-acetylcysteine alkyl esters (methyl, ethyl, propyl, and butyl) demonstrated a clear correlation between increasing lipophilicity and enhanced cellular protection [1]. Methyl acetyl-L-cysteinate (NACME) was part of this comparative structure-activity study, which established the importance of esterification for improving the bioavailability of cysteine prodrugs [1].

Prodrug Design Lipophilicity Antioxidant Delivery

Distinct Reactivity as a Sulfur Transfer Agent in Heterocyclic Synthesis

Methyl acetyl-L-cysteinate functions as an efficient sulfur transfer agent in a specific synthetic transformation that is not achievable with non-esterified N-acetylcysteine [1]. The ester group is essential for the β-elimination and cyclization steps that lead to aminobenzothiazole formation [1].

Organic Synthesis Sulfur Transfer Benzothiazole Formation

Utility as an Analytical Reference Standard for Sulfur Mustard Metabolite Identification

Methyl acetyl-L-cysteinate was synthesized as a reference compound for the identification of N-acetylcysteine methyl ester conjugates formed as metabolites following sulfur mustard exposure [1]. This specific application leverages the compound's esterified structure, which mimics the methylated metabolites observed in biological samples [1].

Analytical Chemistry Metabolite Identification Chemical Warfare Agents

Optimal Research and Industrial Application Scenarios for Methyl Acetyl-L-Cysteinate (CAS 7652-46-2)


Cellular Oxidative Stress Studies Requiring Enhanced Intracellular Cysteine Delivery

Methyl acetyl-L-cysteinate is the preferred cysteine prodrug for in vitro oxidative stress studies where enhanced cellular penetration is critical. As demonstrated in human retinal pigment epithelial cells, the compound provides superior protection against oxidative insults compared to unmodified NAC, due to increased lipophilicity conferred by the methyl ester moiety [1]. This makes it particularly valuable for research on age-related macular degeneration (AMD) and other oxidative stress-related pathologies where effective intracellular antioxidant delivery is required [1].

Organic Synthesis Requiring a Specialized Sulfur Transfer Agent

For synthetic chemists developing benzothiazole-containing compounds or other sulfur-containing heterocycles, methyl acetyl-L-cysteinate offers unique reactivity as a sulfur transfer agent. The compound's ability to participate in addition-elimination-cyclization sequences with arylcarbodiimides provides access to aminobenzothiazoles via a pathway not available with non-esterified cysteine derivatives [2]. This specific reactivity is essential for certain synthetic routes in medicinal chemistry and materials science.

Analytical Method Development for Metabolite Identification

Methyl acetyl-L-cysteinate serves as an essential reference standard for analytical laboratories developing LC-MS or GC-MS methods to identify N-acetylcysteine methyl ester conjugates in biological samples [3]. This application is particularly relevant for toxicology studies involving compounds that undergo methylation during metabolism or for retrospective confirmation of exposure to specific chemical agents [3]. The compound's defined structure and purity make it an indispensable calibration standard for quantitative analysis.

Prodrug Structure-Activity Relationship Studies

As part of a homologous series of N-acetylcysteine alkyl esters, methyl acetyl-L-cysteinate is valuable for systematic structure-activity relationship (SAR) studies investigating the impact of ester chain length on cellular penetration, antioxidant efficacy, and pharmacokinetic properties [1]. Researchers can utilize this compound as the baseline methyl ester in comparative studies with ethyl, propyl, and butyl derivatives to optimize prodrug design for specific therapeutic applications [1].

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